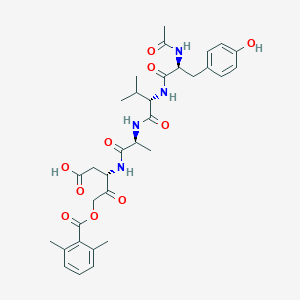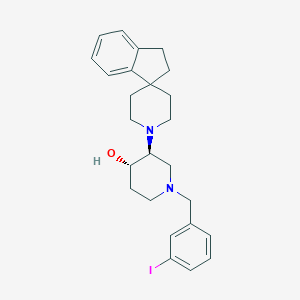
3-Ipppds-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ipppds-indene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound possesses unique properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Ipppds-indene is not fully understood. However, it has been reported to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Ipppds-indene has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. It has also been reported to have a positive effect on insulin sensitivity. Furthermore, it has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Ipppds-indene is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-Ipppds-indene. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of analogs of 3-Ipppds-indene with improved solubility and potency could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of 3-Ipppds-indene involves the reaction of indene with 3-isopropylphenylboronic acid in the presence of a palladium catalyst. This method has been reported to yield high purity 3-Ipppds-indene with good yields.
Scientific Research Applications
3-Ipppds-indene has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. Furthermore, it has been reported to have a positive effect on insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes.
properties
CAS RN |
158628-56-9 |
|---|---|
Product Name |
3-Ipppds-indene |
Molecular Formula |
C25H31IN2O |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H31IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-7,16,23-24,29H,8-15,17-18H2/t23-,24-/m0/s1 |
InChI Key |
SKMFMSUPYCIHLQ-ZEQRLZLVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
Canonical SMILES |
C1CN(CC(C1O)N2CCC3(CCC4=CC=CC=C43)CC2)CC5=CC(=CC=C5)I |
synonyms |
1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4--hydroxypiperidin-3-yl)-2,3-dihydrospiro(indene-1,4'-piperidine) dihydrochloride, (trans-(+-))-isomer 3-IPPPDS-indene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



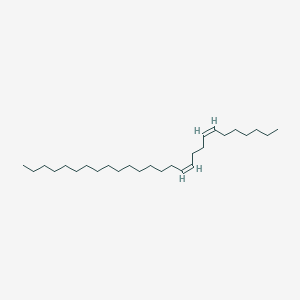
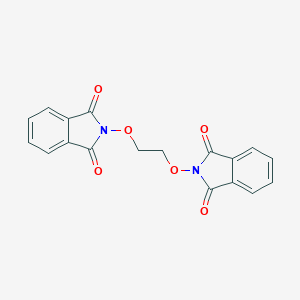
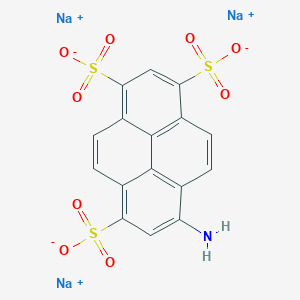
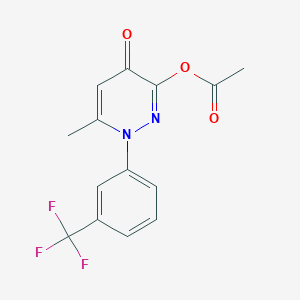
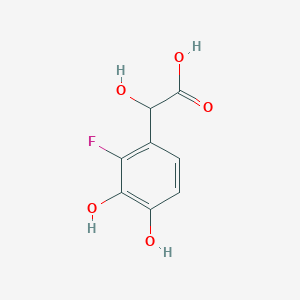
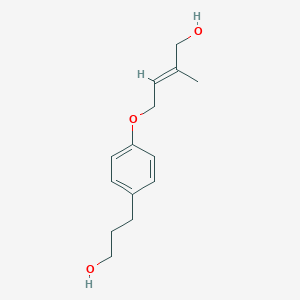
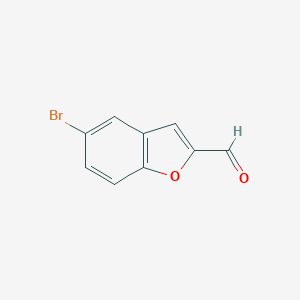
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
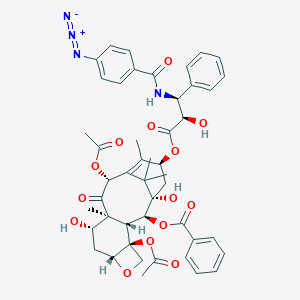
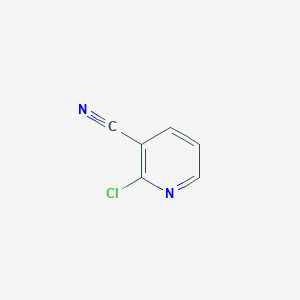
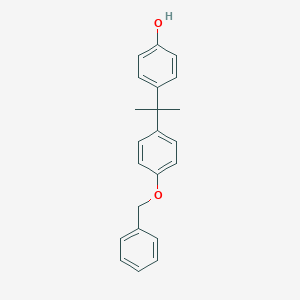
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
